molecular formula CuFe2O4 B12857123 Copper iron oxide (CuFe2O4)

Copper iron oxide (CuFe2O4)

Cat. No.: B12857123
M. Wt: 239.23 g/mol
InChI Key: GRLMDYKYQBNMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper iron oxide (CuFe₂O₄) is a spinel-type ferrite with a cubic or tetragonal crystal structure, depending on synthesis conditions and cation distribution . It exhibits unique magnetic, catalytic, and electrochemical properties, making it applicable in energy storage (e.g., supercapacitors), environmental remediation (e.g., peroxymonosulfate (PMS) activation), and biomedicine (e.g., anticancer and antibacterial agents) . Its magnetic behavior arises from the distribution of Cu²⁺ and Fe³⁺ ions in tetrahedral (A) and octahedral (B) sites within the spinel lattice . Green synthesis methods using plant extracts (e.g., Nasturtium officinale) have gained prominence due to their eco-friendliness and enhanced biocompatibility .

Properties

Molecular Formula

CuFe2O4

Molecular Weight

239.23 g/mol

IUPAC Name

copper;iron(3+);oxygen(2-)

InChI

InChI=1S/Cu.2Fe.4O/q+2;2*+3;4*-2

InChI Key

GRLMDYKYQBNMID-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Cu+2]

Origin of Product

United States

Chemical Reactions Analysis

Copper iron oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Magnetic Properties

Property CuFe₂O₄ ZnFe₂O₄ CuFeO₂ CuBi₂O₄
Crystal Structure Cubic/Tetragonal spinel Cubic spinel Delafossite (hexagonal) Tetragonal
Magnetic Behavior Ferromagnetic/Superparamagnetic Superparamagnetic Antiferromagnetic p-type semiconductor
Magnetization (emu/g) ~35–40 (room temperature) ~25–30 (room temperature) N/A N/A
Cation Distribution Cu²⁺ (A), Fe³⁺ (B) Zn²⁺ (A), Fe³⁺ (B) Cu⁺ (A), Fe³⁺ (B) Cu²⁺, Bi³⁺ in layered structure
References
  • CuFe₂O₄ vs. ZnFe₂O₄ : ZnFe₂O₄ exhibits lower magnetization due to its superparamagnetic nature and Zn²⁺ occupancy in tetrahedral sites, which reduces magnetic interactions compared to CuFe₂O₄ .
  • CuFe₂O₄ vs. CuFeO₂ : CuFeO₂ has a delafossite structure with Cu⁺ ions, leading to antiferromagnetic behavior and distinct electronic properties suited for photoelectrochemical CO₂ reduction .

Biomedical Properties

Compound Antioxidant Activity (% scavenging at 125 µg/mL) Cytotoxicity (CC₅₀ for normal cells) Key Application
CuFe₂O₄ 28.69% >200 µg/mL (macrophages) Drug delivery, antibacterial agents
ZnFe₂O₄ 30.57% >250 µg/mL Antioxidant therapies
Ag-loaded CuFe₂O₄ N/A N/A Enhanced antibacterial activity (e.g., 99% bacterial reduction)
  • CuFe₂O₄ vs. ZnFe₂O₄ : ZnFe₂O₄ shows marginally better antioxidant activity but comparable biocompatibility .

Q & A

Q. What are the common synthesis methods for CuFe₂O₄ nanoparticles, and how do they influence crystallite size and phase purity?

CuFe₂O₄ nanoparticles are synthesized via methods like solid-state reaction , sol-gel combustion , and hydrothermal synthesis . For instance, the solid-state method using CuCl₂·2H₂O and Fe(NO₃)₃·9H₂O at room temperature yields nanoparticles with ~5 nm crystallites, confirmed by XRD and TEM . Sol-gel combustion produces larger crystallites (e.g., 20–50 nm) with tetragonal phase purity, while hydrothermal synthesis with carbon supports (e.g., rGO) reduces agglomeration and enhances surface area . Key parameters affecting outcomes include precursor ratios, calcination temperature, and surfactant use (e.g., CTAB reduces bandgap to 1.68 eV vs. 1.72 eV for bare CuFe₂O₄) .

Q. How can XRD and Raman spectroscopy distinguish between cubic and tetragonal phases of CuFe₂O₄?

XRD identifies phase structure via characteristic peaks:

  • Tetragonal phase : Peaks at 2θ = 24.3°, 35.7°, 49.7° (indexed to (211), (311), (422) planes) .
  • Cubic phase : Peaks shift slightly (e.g., 2θ = 18.5°, 30.2°) due to differences in cation distribution (Fe³⁺/Cu²⁺ in tetrahedral vs. octahedral sites) . Raman spectroscopy complements XRD by detecting vibrational modes (e.g., T₂g and A₁g modes at 477 cm⁻¹ and 685 cm⁻¹ for tetragonal CuFe₂O₄) . Phase transitions at high temperatures (e.g., 1100°C) are tracked using combined XRD/TGA analysis .

Q. What role does CuFe₂O₄ play in catalytic applications, and how is its activity measured?

CuFe₂O₄ acts as a heterogeneous catalyst in peroxymonosulfate (PMS) activation for pollutant degradation. Activity is quantified via:

  • Degradation efficiency : Measured using UV-Vis spectroscopy (e.g., absorbance at 445 nm for ligand-field transitions) .
  • Reaction kinetics : Pseudo-first/second-order models applied to time-resolved data .
  • Surface area : BET analysis (e.g., sol-gel samples have lower surface area vs. SBA-15-supported CuFe₂O₄, reducing catalytic performance) .

Advanced Research Questions

Q. How do synthesis methods create conflicting data on magnetic properties (e.g., superparamagnetic vs. ferromagnetic behavior)?

Magnetic properties depend on crystallite size and cation distribution :

  • Superparamagnetism : Observed in small crystallites (<20 nm) synthesized via nanospace confinement (e.g., SBA-15 template), where thermal energy overcomes magnetic anisotropy .
  • Ferromagnetism : Larger crystallites (>50 nm) from sol-gel combustion exhibit hysteresis loops with coercivity (Hc) ~150 Oe and saturation magnetization (Ms) ~22.7 emu/g . Contradictions arise from incomplete cation redistribution (e.g., Cu²⁺ preferentially occupies octahedral sites in sol-gel samples) . Resolve via Mössbauer spectroscopy or XPS to quantify Fe³⁺/Cu²⁺ site occupancy .

Q. What strategies optimize charge transfer in CuFe₂O₄-based heterojunctions (e.g., CuFe₂O₄/MoS₂) for gas sensing?

  • Band alignment : DFT calculations confirm type-II heterojunctions in CuFe₂O₄/MoS₂, where MoS₂’s conduction band (−3.5 eV) accepts electrons from CuFe₂O₄ (−0.8 eV), enhancing surface reactivity .
  • Morphological control : Decorate CuFe₂O₄ nanotubes with MoS₂ nanosheets (15–20 nm) via hydrothermal synthesis to increase active sites .
  • Performance metrics : Response magnitude to acetone improves by 300% in CuFe₂O₄/MoS₂ vs. pure CuFe₂O₄ due to synergistic adsorption at heterointerfaces .

Q. How does CuFe₂O₄ perform as an oxygen carrier in chemical looping gasification (CLG), and what operational parameters maximize syngas yield?

  • Reducibility : H₂-TPR shows CuFe₂O₄ releases oxygen at 600–800°C, with Fe³⁺ → Fe²⁺ and Cu²⁺ → Cu⁰ transitions enhancing coal partial oxidation .
  • Optimal conditions :
  • OC/fuel ratio : 1.25–2.25 (avoids over-oxidation to CO₂).
  • Temperature : 800–900°C (balances carbon conversion and H₂/CO yield) .
  • Support : SBA-15 improves stability by preventing agglomeration .

Q. Why do surfactants like CTAB and SDS alter the optical properties of CuFe₂O₄, and how is this quantified?

Surfactants modify bandgap energy (Eg) by controlling nanoparticle size and surface defects:

  • CTAB : Reduces Eg from 1.72 eV (bare CuFe₂O₄) to 1.68 eV via passivation of surface states .
  • SDS : Increases Eg to 1.73 eV by inducing compressive strain . Methodology : UV-DRS with Kubelka-Munk plots calculate Eg using (αhν)² vs. hν, where α = absorption coefficient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.